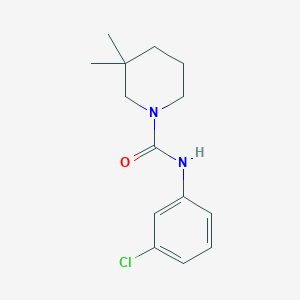
N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also inhibit the dopamine transporter.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. In rats, this compound has been shown to increase locomotor activity, induce hyperthermia, and produce conditioned place preference, indicating its potential as a drug of abuse. This compound has also been shown to produce anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent.
实验室实验的优点和局限性
N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide has several advantages as a tool compound for studying the function of the dopamine transporter. It has high selectivity and potency for the dopamine transporter, making it a useful tool for studying the role of the dopamine transporter in various physiological and pathological processes. However, this compound has several limitations, including its potential for abuse and its limited water solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of anxiety, depression, and addiction. Another direction is to study the role of the dopamine transporter in various neurological disorders, such as Parkinson's disease and schizophrenia, using this compound as a tool compound. Additionally, further optimization of the synthesis process and development of analogs with improved pharmacological properties may lead to the discovery of new drug candidates.
合成方法
N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 3-chlorobenzoyl chloride with 3,3-dimethylpiperidine to form 3-(3-chlorobenzoyl)-3,3-dimethylpiperidine. This intermediate is then reacted with ammonia to yield this compound. The synthesis process can be optimized to increase the yield and purity of the final product.
科学研究应用
N-(3-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various disorders, including anxiety, depression, and addiction. In pharmacology, this compound has been used as a tool compound to study the function of the dopamine transporter. In neuroscience, this compound has been used to study the role of the dopamine transporter in drug addiction and reward.
属性
IUPAC Name |
N-(3-chlorophenyl)-3,3-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-14(2)7-4-8-17(10-14)13(18)16-12-6-3-5-11(15)9-12/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSYWZFBECIXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

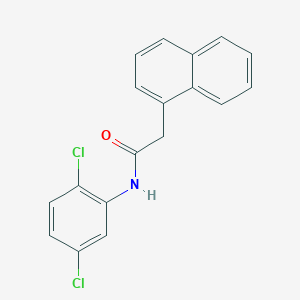
![2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5837345.png)
![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)
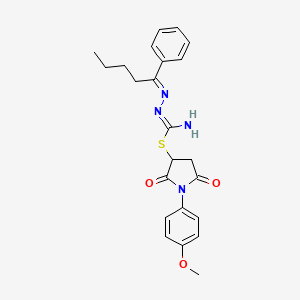
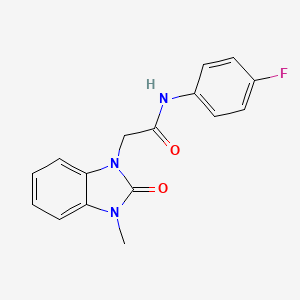
![N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5837370.png)
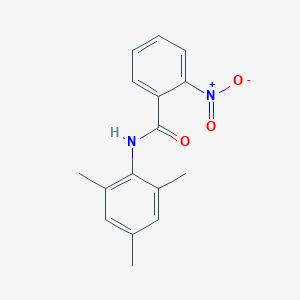
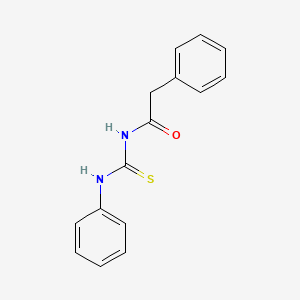
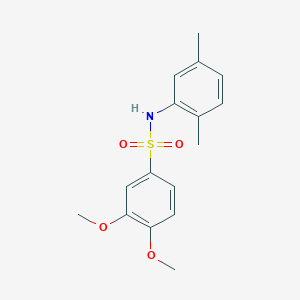
![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)
![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)
